molecular formula C22H24N2O2 B2448095 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide CAS No. 862831-24-1

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2448095
CAS No.: 862831-24-1
M. Wt: 348.446
InChI Key: PACKDWLGZVDQHI-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a dimethyl group and an acetamide moiety, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indole Core: Starting with a suitable precursor such as 1,2-dimethylindole, the indole core can be synthesized through cyclization reactions.

    Acylation Reaction: The indole core can then undergo an acylation reaction with an appropriate acyl chloride to introduce the acetamide group.

    Substitution Reaction: Finally, the phenylbutan-2-yl group can be introduced through a substitution reaction using a suitable reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the acetamide group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoacetamide: A simpler indole derivative with similar structural features.

    N-(4-phenylbutan-2-yl)acetamide: Lacks the indole core but shares the acetamide and phenylbutan-2-yl groups.

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the dimethyl-substituted indole core and the phenylbutan-2-yl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(13-14-17-9-5-4-6-10-17)23-22(26)21(25)20-16(2)24(3)19-12-8-7-11-18(19)20/h4-12,15H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKDWLGZVDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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